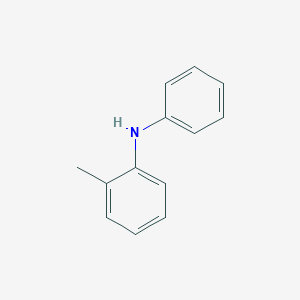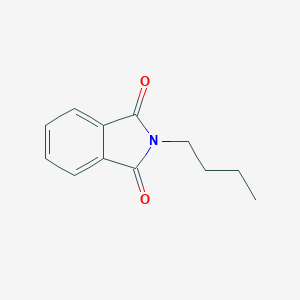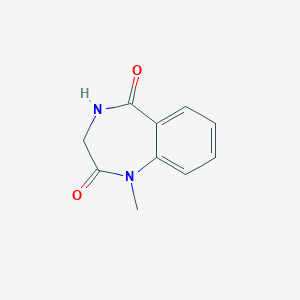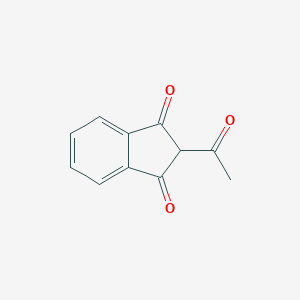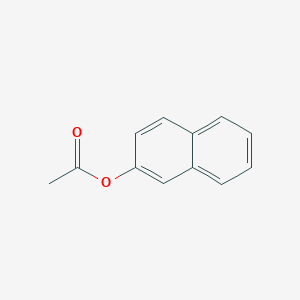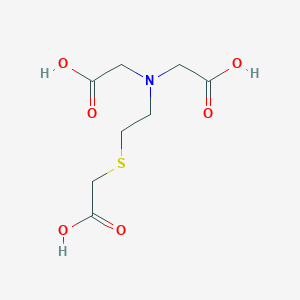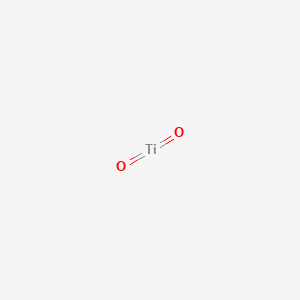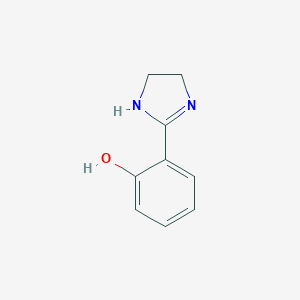
N-Acetylcysteamine
Vue d'ensemble
Description
N-Acetylcysteamine, also known as NAC, is an amino acid derivative that has a wide range of applications in scientific research. It is a derivative of cysteine, a sulfur-containing amino acid found in many proteins, and is commonly used in laboratory experiments due to its ability to act as a reducing agent. NAC has been studied extensively in the areas of biochemistry, physiology, and pharmacology, and has been found to have a number of beneficial effects in various systems.
Applications De Recherche Scientifique
Antioxidant and Anti-HIV Activities : A study found that N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues have potent antioxidant and anti-HIV activities, making them potential candidates for adjuvant therapies in treating neurological aspects of HIV infection (Oiry et al., 2004).
Clinical Applications in Psychiatry and Neurology : N-Acetylcysteine shows promise in treating a range of psychiatric and neurological disorders, including addiction, compulsive disorders, schizophrenia, and bipolar disorder. Its mechanisms likely involve modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Neurodegenerative Diseases : N-Acetylcysteine, as a glutathione precursor, shows antioxidant and anti-inflammatory activities, potentially helpful in therapies for neurodegenerative diseases like Parkinson’s and Alzheimer’s, as well as neuropathic pain and stroke (Tardiolo et al., 2018).
Radioprotective Activity : Some N-acetylcysteamine derivatives, such as N-glycylglycyl-S-acetylcysteamine, were evaluated for their potential as radioprotector agents, showing significant radioprotective activity (Oiry et al., 1989).
Prevention of Radiocontrast-Induced Nephropathy : N-Acetylcysteine has been studied for its role in preventing kidney damage induced by radiocontrast media used in imaging procedures, with mixed results in clinical studies (Fishbane et al., 2004).
Protection Against Hepatotoxicity of Acetaminophen : N-Acetylcysteine is effective in treating acetaminophen overdose, providing cysteine for glutathione synthesis and possibly forming an adduct directly with the toxic metabolite of acetaminophen (Lauterburg et al., 1983).
Attenuation of Influenza-Like Symptoms : Long-term treatment with N-Acetylcysteine can significantly reduce the frequency, severity, and duration of influenza-like episodes, particularly in elderly individuals (De Flora et al., 1997).
Mécanisme D'action
Target of Action
N-Acetylcysteamine (NAC) is a derivative of the amino acid cysteine . It is primarily used as a building block in the synthesis of various biochemical compounds . The primary targets of NAC are the enzymes involved in these synthesis processes .
Mode of Action
NAC interacts with its targets by providing a sulfhydryl group, which is essential for the formation of various biochemical compounds . For instance, it can react with various acid derivatives in the presence of 1,1′-carbonyldiimidazole (CDI) to form this compound (SNAC) thioesters .
Biochemical Pathways
NAC plays a crucial role in several biochemical pathways. It is involved in the synthesis of thieno[2,3-c]pyrrole derivatives via a three-component reaction of 2-acetyl-3-thiophenecarboxaldehyde and various amines . It is also used in the synthesis of carbapenems, a class of beta-lactam antibiotic agents .
Pharmacokinetics
The pharmacokinetics of NAC is complex and varies depending on the route of administration . After oral administration, it has a bioavailability of about 10% . The plasma concentration of NAC increases rapidly, reaching a peak at approximately 1.0 hour . The half-life is approximately 5.6 to 8 hours . About 30% of NAC is excreted through the kidneys .
Result of Action
The primary result of NAC’s action is the formation of various biochemical compounds. For instance, it contributes to the formation of glutathione, an antioxidant that neutralizes toxic breakdown products in the body . It also plays a role in the synthesis of various antibiotic agents .
Action Environment
The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of NAC. Furthermore, the presence of other compounds in the environment can influence the efficacy of NAC in the synthesis of various biochemical compounds .
Safety and Hazards
Orientations Futures
N-acetylcysteamine has been proposed for use in the management of patients with COVID-19 . Its antioxidant effects may even prevent infection and play an important role as a complement to vaccination . Although the clinical efficacy and dosing regimens of NAC have been evaluated in the clinical setting with small series of patients, the results are promising .
Analyse Biochimique
Biochemical Properties
N-Acetylcysteamine is involved in the biosynthesis of polyketides, a class of secondary metabolites with diverse bioactivities . It acts as a coenzyme A-mimic, facilitating the transfer of malonic acid derivatives onto polyketide synthase enzymes . This process is crucial for the generation of molecular complexity and diversity in polyketides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in polyketide biosynthesis. By facilitating the transfer of malonic acid derivatives, it influences the structure and bioactivity of polyketides . These compounds can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with polyketide synthase enzymes. It activates malonic acid derivatives, enabling their transfer onto these enzymes . This process involves binding interactions with the enzymes, potentially influencing their activity and the resulting polyketide structures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its activity in facilitating the incorporation of malonic acid derivatives into polyketides has been shown to be surprisingly high and transferable in vivo
Metabolic Pathways
This compound is involved in the metabolic pathway of polyketide biosynthesis . It interacts with polyketide synthase enzymes, facilitating the incorporation of malonic acid derivatives . This could potentially influence metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
N-(2-sulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFZADXWLMXITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152289 | |
| Record name | 2-Acetamidoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190-73-4 | |
| Record name | Acetylcysteamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamidoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylcysteamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamidoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-sulfanylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLCYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-acetylcysteamine contribute to understanding polyketide biosynthesis?
A1: this compound thioesters (SNAC esters) mimic natural polyketide intermediates. By feeding these synthetic analogues to biological systems, researchers can identify biosynthetic pathways and elucidate the roles of specific enzymes. For example, incorporation of labeled SNAC esters into nargenicin biosynthesis confirmed a processive chain elongation model and supported a proposed Diels-Alder cyclization mechanism .
Q2: Can you elaborate on the use of this compound in studying enzyme specificity?
A2: SNAC esters serve as valuable tools for probing enzyme specificity. Studies utilizing SNAC analogues have revealed the substrate preferences of ketosynthase domains in various polyketide synthases. For instance, the ketosynthase domain involved in bacillaene biosynthesis showed a high affinity for glycine-derived acyl-SNAC, highlighting its role in incorporating specific amino acids into the polyketide chain .
Q3: How does this compound contribute to the study of β-hydroxydecanoyl thioester dehydrase?
A3: 3-Decynoyl-N-acetylcysteamine is a potent inhibitor of β-hydroxydecanoyl thioester dehydrase, a key enzyme for unsaturated fatty acid synthesis in bacteria. This inhibition leads to the accumulation of saturated fatty acids in the cell membrane. Investigating the effects of this inhibition on bacteriophage T4 DNA replication suggested that specific interactions between initiation proteins and the bacterial membrane are crucial for normal T4 DNA replication .
Q4: How does this compound help understand the mechanism of 3-chloropropionyl-CoA?
A4: S-acrylyl-N-acetylcysteamine, structurally similar to a proposed reactive intermediate of 3-chloropropionyl-CoA, was synthesized. This allowed researchers to demonstrate that an acrylyl derivative can act as a kinetically competent intermediate in the inhibition of HMG-CoA synthase and fatty acid synthase by 3-chloropropionyl-CoA, supporting the mechanism-based inhibition hypothesis .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






